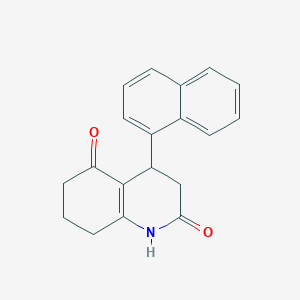

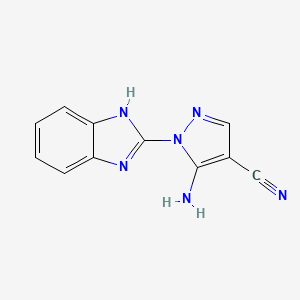

![molecular formula C18H23N3O4 B5512913 2-{2-[2-(2-甲氧基乙基)-4-吗啉基]-2-氧代乙基}-4-甲基-1(2H)-酞嗪酮](/img/structure/B5512913.png)

2-{2-[2-(2-甲氧基乙基)-4-吗啉基]-2-氧代乙基}-4-甲基-1(2H)-酞嗪酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Phthalazinone derivatives can be synthesized through various methods, including the Mannich reaction, which involves the condensation of phthalazinones with secondary amines and formaldehyde to yield corresponding N-Mannich bases. This method also allows for the synthesis of bis-derivatives through the condensation of phthalazinones with formaldehyde and specific amines (Mustafa et al., 1964). Another approach involves starting from methyl 2-(2-methoxy-2-oxoethyl)benzoate and involves regiospecific conversion to acid, followed by reaction with hydrazine to form hydrazone derivatives, leading to pyridazinone skeletons through intramolecular cyclization (Koza et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of phthalazinone derivatives and their reaction products can be elucidated through spectroscopic methods, including IR, NMR, and mass spectrometry. These techniques provide insights into the chemical bonding, functional groups, and overall molecular architecture of these compounds, enabling a deeper understanding of their chemical behavior and potential applications (Mustafa et al., 1964).

Chemical Reactions and Properties

Phthalazinone derivatives participate in a range of chemical reactions, including cyclocondensation with semicarbazide and thiosemicarbazide, and reactions with hydroxylamine hydrochloride to produce oxime derivatives. These reactions enable the synthesis of various novel compounds with potential antimicrobial activity (Abubshait et al., 2011).

科学研究应用

合成和反应:

- Dovlatyan 等人 (2010) 研究了类似化合物的热重排,导致通过消除过程形成衍生物 (Dovlatyan 等人,2010)。

- Koza 等人 (2013) 报告了从相关的酯官能团开始合成一类新型化合物,包括 4-氨基酞嗪-1(2H)-酮 (Koza 等人,2013)。

- Mustafa 等人 (1964) 探索了 1(2H)-酞嗪酮与仲胺和甲醛的缩合,生成相应的衍生物 (Mustafa 等人,1964)。

抗菌活性:

- Bektaş 等人 (2010) 合成了新型三唑衍生物,包括酞嗪酮衍生物,并筛选了它们的抗菌活性,发现一些具有良好或中等活性 (Bektaş 等人,2010)。

催化应用:

- Utsunomiya 和 Hartwig (2003) 报告了钌催化的乙烯基芳烃与仲脂族胺和苄基胺的分子间氢胺化反应,包括吗啉,这是酞嗪酮衍生物合成中的一个组分 (Utsunomiya 和 Hartwig,2003)。

生物活性及应用:

- Bedair 等人 (1987) 合成了苄基-2-1(2H) 酞唑基衍生物,一些表现出显着的抗菌活性 (Bedair 等人,1987)。

- Abubshait 等人 (2011) 研究了特定苯甲酸反应生成酞嗪酮衍生物,一些表现出抗菌活性 (Abubshait 等人,2011)。

- Bhat 等人 (2018) 通过 Biginelli 合成合成了含有哌嗪/吗啉部分的二氢嘧啶酮衍生物 (Bhat 等人,2018)。

- Abu‐Hashem 等人 (2020) 合成了新型衍生物,包括具有哌嗪或吗啉的衍生物,作为抗炎和镇痛剂 (Abu‐Hashem 等人,2020)。

结构研究和表征:

- Jin 等人 (2018) 对吗啉取代的三嗪衍生物进行了结构研究,显示出显着的生物活性 (Jin 等人,2018)。

新型衍生物的转化和合成:

- Pritchard 和 Al‐Rawi (2008) 报道了新型 2-硫代-1,3-恶嗪的合成及其与胺的转化,包括吗啉 (Pritchard 和 Al‐Rawi,2008)。

作用机制

If this compound is intended to be a drug or a biologically active molecule, its mechanism of action would depend on its interactions with biological targets in the body. This could involve binding to specific proteins or enzymes, interfering with cellular processes, or modulating signal transduction pathways .

安全和危害

未来方向

Future research on this compound could involve further studies to elucidate its synthesis, structure, reactivity, and potential applications. This could include developing more efficient synthetic routes, investigating its interactions with other molecules, and exploring its potential uses in areas such as medicine or materials science .

属性

IUPAC Name |

2-[2-[2-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl]-4-methylphthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-13-15-5-3-4-6-16(15)18(23)21(19-13)12-17(22)20-8-10-25-14(11-20)7-9-24-2/h3-6,14H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHMVHHGURPQOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)N3CCOC(C3)CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-isopropyl-3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5512841.png)

![3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512862.png)

![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)

![4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B5512901.png)

![3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5512923.png)

![ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B5512925.png)